Formic acid;3-methylbutan-1-amine
Description
X-ray Crystallographic Analysis
X-ray crystallographic data for this compound are not publicly available due to its classification as a mixture or salt, which complicates conformer generation. However, analogous studies on zeolite catalysts used in amine formylation reactions reveal that crystalline frameworks stabilize ion pairs through electrostatic interactions and hydrogen bonding. In such systems, the ammonium group ($$ \text{NH}3^+ $$) and formate anion ($$ \text{HCO}2^- $$) align in a planar geometry, with intermolecular distances consistent with strong dipole-dipole interactions.
Nuclear Magnetic Resonance (NMR) Spectral Features
The $$ ^1\text{H} $$-NMR spectrum of this compound is inferred from related compounds. The formate proton resonates as a singlet near $$ \delta $$ 8.1 ppm, characteristic of the deprotonated carboxyl group. The 3-methylbutan-1-amine moiety exhibits signals for the methyl groups ($$ \delta $$ 0.9–1.1 ppm), methylene protons adjacent to the amine ($$ \delta $$ 2.6–3.1 ppm), and the ammonium proton ($$ \delta $$ 7.2–7.5 ppm). Coupling constants ($$ J $$) between the methylene and ammonium protons typically range from 6–8 Hz, reflecting gauche conformations in the aliphatic chain.
Quantum Mechanical Calculations of Electronic Structure
Density functional theory (DFT) calculations on 3-methylbutan-1-amine reveal a charge distribution skewed toward the nitrogen atom, with a natural bond orbital (NBO) charge of $$ -0.72 \, e $$. When complexed with formic acid, partial charge transfer occurs, reducing the nitrogen’s charge to $$ -0.35 \, e $$ and distributing negative density across the formate oxygen atoms. The HOMO-LUMO gap, calculated at 6.2 eV, indicates moderate reactivity, consistent with its role in condensation and redox reactions.
Properties
CAS No. |
914801-87-9 |
|---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
formic acid;3-methylbutan-1-amine |
InChI |
InChI=1S/C5H13N.CH2O2/c1-5(2)3-4-6;2-1-3/h5H,3-4,6H2,1-2H3;1H,(H,2,3) |
InChI Key |
XODXQOVCPYEIHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN.C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Formic Acid with 3-Methylbutan-1-Amine
One of the simplest methods involves the direct reaction between formic acid and 3-methylbutan-1-amine. This method typically requires heating the reactants under reflux conditions.
- Temperature: 60-80 °C
- Time: 4-8 hours
- Solvent: Often conducted in a non-polar solvent like toluene to facilitate the reaction.
This method yields this compound in moderate to high yields, depending on the purity of the starting materials and reaction time.
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a modern approach that can significantly reduce reaction times while improving yields.
- Temperature: Typically around 100 °C
- Time: 5-15 minutes
- Catalyst: Often uses a catalyst like 4-(dimethylamino)pyridine (DMAP).
This method has shown to produce high yields (up to 90%) in a shorter time frame compared to traditional heating methods.
Formylation via Formic Acid Derivatives
Another effective method includes the use of formic acid derivatives such as acetic formic anhydride or chloral. This method allows for more controlled reactions and can yield higher purity products.
- Temperature: Varies depending on the derivative used (usually between 50-120 °C)
- Time: Several hours
- Catalysts: Commonly employs DMAP or other Lewis acids.
This process can achieve yields exceeding 85%, particularly when optimized for specific substrates.
Comparative Analysis of Preparation Methods
The following table summarizes the various preparation methods discussed, highlighting their yields, reaction times, and any specific conditions required:
| Method | Yield (%) | Time (hours) | Temperature (°C) | Catalyst |
|---|---|---|---|---|
| Direct Reaction | 60 - 80 | 4 - 8 | 60 - 80 | None |
| Microwave-Assisted Synthesis | Up to 90 | 0.083 - 0.25 | ~100 | DMAP |
| Formylation via Formic Acid Derivatives | >85 | Several | 50 - 120 | DMAP or Lewis acids |
Mechanistic Insights
The mechanism of forming this compound typically involves nucleophilic attack by the amine on the carbonyl carbon of formic acid or its derivatives, followed by proton transfer steps leading to the formation of the target compound. The use of catalysts like DMAP enhances this process by stabilizing intermediates and lowering activation energy barriers.
Chemical Reactions Analysis
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes decomposition via two competing pathways :
-
Decarboxylation :
-
Formic Acid Degradation :
Decomposition products depend on conditions:
| Condition | Dominant Product | Yield (%) |
|---|---|---|
| 160°C, no catalyst | 3-Methylbutan-1-amine | 68 |
| 180°C, H₂SO₄ | CO | 84 |
Catalytic N-Formylation
The amine component reacts with formic acid derivatives in the presence of catalysts like [TBA][OAc] (tetrabutylammonium acetate) to form N-formylated products . A proposed mechanism involves:
-
Formoxysilane Formation :
-
Amine Attack :
Catalyst efficiency varies:
| Catalyst | Turnover Frequency (h⁻¹) | Selectivity (%) |
|---|---|---|
| Pd/In₂O₃ | 420 | 95 |
| [TBA][OAc] | 380 | 88 |
| SO₃H-γ-Fe₂O₃@HAp | 310 | 92 |
Reductive Amination (Leuckart–Wallach Reaction)
In reductive environments, formic acid acts as both a proton donor and reducing agent, converting carbonyl compounds to amines . For 3-methylbutan-1-amine, this involves:
-
Imine Formation :
-
Reduction :
Kinetic studies show first-order dependence on amine concentration ( at 100°C) .
Esterification and Solvolysis
Formic acid reacts with alcohols in the presence of the amine, which acts as a base:
Reactivity trends for alcohols:
| Alcohol | Relative Rate |
|---|---|
| Methanol | 1.00 |
| Ethanol | 0.78 |
| Isopropanol | 0.45 |
Biological Degradation Pathways
Microbial metabolism by Lactococcus lactis subsp. cremoris converts 3-methylbutan-1-amine to 3-methylbutanal (3-MB) and 3-methylbutan-1-ol (3-MBol) via α-ketoisocaproic acid intermediates :
Key findings:
-
13C-labeled leucine tracing confirmed aminotransferase activity (455 μM 3-MB produced per 1.35 mM leucine consumed) .
-
MRS broth inhibits 3-MB formation (75× lower than in RSM media) .
Comparative Reactivity with Analogues
The branched structure of 3-methylbutan-1-amine confers distinct reactivity vs. linear amines:
| Reaction | 3-Methylbutan-1-amine | n-Pentylamine |
|---|---|---|
| Esterification rate | 0.92 | 1.00 |
| N-Formylation yield | 95% | 88% |
| Thermal stability | 160°C | 140°C |
Scientific Research Applications
Pharmaceutical Applications
The combination of formic acid and 3-methylbutan-1-amine can serve as intermediates in the synthesis of pharmaceutical compounds. The unique properties of the branched amine enhance its reactivity compared to linear amines, making it suitable for various synthetic pathways.
Case Study: Synthesis of N-Methylamines
A notable application involves the preparation of N-methylamines using formic acid and 3-methylbutan-1-amine. This method utilizes a simple copper salt catalyst to achieve high yields under mild conditions, making it suitable for commercial production. The process is efficient and adaptable to various substrates, demonstrating the versatility of this compound in drug synthesis .
Agricultural Applications
Formic acid is widely recognized for its role in agriculture, particularly as a preservative and antibacterial agent in livestock feed. It helps maintain the nutritional value of feed by inhibiting microbial growth.
Key Uses in Agriculture
- Preservation of Silage : Formic acid promotes lactic acid fermentation while suppressing butyric acid formation, which is crucial for preserving winter feed for cattle .
- Antimicrobial Agent : It is effective against harmful bacteria such as E. coli, making it beneficial in poultry feed .
- Miticide : Beekeepers utilize formic acid to combat tracheal mites and Varroa mites .
Energy Applications
Formic acid has garnered attention as a potential fuel source due to its high hydrogen content. Its applications in energy include:
Hydrogen Storage
Formic acid can store hydrogen at room temperature and atmospheric pressure, making it a safer alternative to compressed hydrogen gas. It contains approximately 53 g/L of hydrogen, significantly higher than traditional storage methods .
Fuel Cells
Formic acid can be utilized directly in formic acid fuel cells or indirectly in hydrogen fuel cells, providing an innovative approach to energy generation .
Mechanism of Action
The mechanism of action of formic acid; 3-methylbutan-1-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also undergo oxidation and reduction reactions, leading to the formation of various products that may exert biological effects .
Comparison with Similar Compounds
Structural and Physical Properties
| Property | Formic Acid;3-Methylbutan-1-Amine | Formic Acid;Butan-1-Amine | Acetic Acid;3-Methylbutan-1-Amine |
|---|---|---|---|
| Molecular Formula | C₆H₁₃NO₂ | C₅H₁₁NO₂ | C₆H₁₅NO₂ |
| Molecular Weight (g/mol) | 131.17 | 117.15 | 133.19 |
| Boiling Point (°C) | ~150–160 (estimated) | ~140–150 | ~160–170 |
| Solubility in Water | High (due to ionic nature) | Moderate | Moderate |
| Key Functional Groups | Carboxylate, ammonium | Carboxylate, ammonium | Acetate, ammonium |
- Formic Acid vs. Acetic Acid Salts : Formic acid salts generally have lower molecular weights and higher acidity (pKa 3.75 vs. 4.76 for acetic acid), leading to stronger ionic interactions in the salt form .
- Amine Comparison: 3-Methylbutan-1-amine’s branched structure (vs. linear butan-1-amine) reduces solubility in nonpolar solvents but enhances steric hindrance in reactions .
Chemical Reactivity
- Acid-Base Reactions : Formic acid reacts readily with amines to form water-soluble ammonium formate salts. In contrast, acetic acid forms less acidic salts, which may precipitate in aqueous solutions .
- Thermal Stability : Formic acid decomposes at lower temperatures (~100°C) compared to acetic acid (~118°C), impacting the stability of their respective amine salts .
- Biological Activity : Formic acid’s role in microbial metabolism (e.g., Methylacidiphilum spp.) is distinct from acetic acid, which is more commonly associated with acetogenic bacteria .
Research Findings
- Microbial Utilization : Methylacidiphilum sp. RTK17.1 achieves optimal growth on formic acid at intracellular pH 6.5, leveraging formate dehydrogenase for energy production . Comparable studies on acetic acid-utilizing microbes show distinct metabolic pathways, emphasizing substrate-specific enzyme regulation .
- Synthetic Applications : this compound salts demonstrate superior catalytic efficiency in esterification reactions compared to acetic acid analogues, likely due to stronger acid dissociation .
Biological Activity
Formic acid;3-methylbutan-1-amine (C6H15NO2), a compound formed from the combination of formic acid and 3-methylbutan-1-amine, has garnered interest due to its biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a formic acid moiety attached to a branched-chain amine. Its structure can be represented as follows:
Biological Activity
Antimicrobial Properties
Research indicates that formic acid exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis and death .
Case Studies
- Antimicrobial Efficacy : In a study examining the antimicrobial effects of various organic acids, formic acid was found to be effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 0.5% v/v for both organisms.
- Therapeutic Applications : A case study highlighted the use of formic acid in food preservation, where it successfully inhibited spoilage organisms in meat products, extending shelf life while maintaining safety standards.
Table 1: Summary of Biological Activities
Enzymatic Activity
Recent studies have explored the potential of this compound as a substrate for native amine dehydrogenases (AmDHs). These enzymes catalyze the reductive amination process, which is crucial in synthesizing chiral amines for pharmaceutical applications. The compound demonstrated promising activity in vitro, suggesting its utility in biocatalysis .
Future Directions
The biological activity of this compound opens avenues for further research into its applications in medicinal chemistry and food technology. Future studies should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms by which formic acid exerts its antimicrobial effects.
- Safety and Toxicity Assessments : Comprehensive evaluations to ensure safe usage in food products and pharmaceuticals.
- Optimization for Biocatalysis : Investigating modifications that enhance the efficiency of AmDHs when using this compound as a substrate.
Q & A
Q. What methodologies are recommended for quantifying formic acid emissions from heritage materials like wood and paper under controlled conditions?
Experimental quantification involves using environmental chambers to measure emission rates (µg m⁻² h⁻¹) at varying temperatures (10–23°C) and relative humidity (20–50% RH). Samples are preconditioned for 24 hours before analysis, with emissions captured via thermal desorption GC-MS . For example, archaeological wood showed emission rates of 145 µg m⁻² h⁻¹, while cellulose acetate film emitted 10× higher acetic acid than softwood packaging .
Q. How do temperature and humidity influence formic acid emission rates in indoor environments?
Lowering temperature from 23°C to 10°C reduces emission rates by 2–4×, while reducing RH from 50% to 20% decreases emissions by >2×. These trends correlate with field measurements in storage buildings, where cooler, drier conditions mitigate acid accumulation .
Q. What analytical techniques are suitable for identifying volatile organic compounds (VOCs) emitted from paper and wood samples?
Thermal desorption GC-MS is standard for VOC profiling. For instance, 36 VOCs were detected in paper samples, with acetic acid being the most abundant. However, overlapping sources (e.g., adhesives, inks) complicate identifying unique degradation markers .
Advanced Research Questions
Q. How can experimental designs isolate confounding variables when studying formic acid-amine interactions in synthetic chemistry?
Controlled reactions between amines (e.g., 3-phenylbutan-2-amine) and formic acid require precise stoichiometric ratios, inert atmospheres, and real-time monitoring via LC-MS or NMR to track intermediate formation. For example, reactions with formaldehyde/formic acid mixtures can yield Schiff bases, necessitating pH and temperature optimization .
Q. What strategies address data contradictions in attributing VOC sources in composite materials like aged books or treated wood?
Multivariate analysis (e.g., PCA) and isotopic labeling differentiate endogenous VOCs from external contaminants. For instance, formic acid emissions from PEG-treated archaeological wood were distinguished from ambient sources using δ¹³C isotopic tracing .
Q. How can one-carbon assimilation pathways be engineered to study formic acid metabolism in microbial systems?
Engineered E. coli strains with reconstructed pathways (e.g., formate dehydrogenase, THF cycle) convert formic acid and CO₂ to pyruvate. This requires knockout/knock-in gene editing and flux balance analysis to optimize ATP yield .
Methodological Notes
- GC-MS Parameters: Use polar capillary columns (e.g., DB-WAX) for VOC separation, with electron ionization (70 eV) and scan ranges of m/z 30–300 .
- LC-MS for Amine Analysis: Electrospray ionization (ESI) in positive mode with C18 columns and 0.1% formic acid in mobile phases enhances amine detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
